5-Brom-2,3-Dihydrobenzofuran-7-carbonsäure

Übersicht

Beschreibung

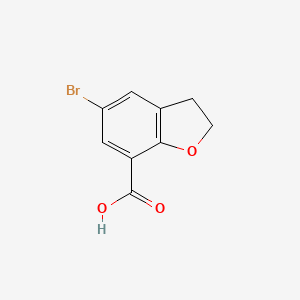

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid: is a chemical compound with the molecular formula C9H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring. It appears as a white to light yellow or light orange powder or crystal .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications:

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines. For instance, studies have shown that it can effectively inhibit the proliferation of MCF-7 breast cancer cells, demonstrating an IC50 value indicating potent anti-proliferative effects .

2. Neuroprotective Effects:

Investigations have suggested that this compound can protect neuronal cells from apoptosis. It modulates mitochondrial pathways, which are crucial for cell survival and function .

3. Antimicrobial Properties:

Preliminary studies highlight its antimicrobial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. These properties could lead to the development of new antimicrobial agents .

Biological Mechanisms

The biological activities of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid can be attributed to its structural features:

- Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins allows for significant alterations in protein function .

- Cell Signaling Alteration: It affects cell signaling pathways and gene expression, potentially leading to modifications in metabolic processes within cells .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid:

1. Inhibition Studies:

Research has shown that this compound exhibits significant inhibition against cancer cell lines such as MCF-7 and others. The mechanisms involved include modulation of specific signaling pathways that lead to reduced cell viability .

2. Neuroprotective Studies:

In vitro studies demonstrate that derivatives of this compound can protect neurons from oxidative stress-induced apoptosis by stabilizing mitochondrial function .

3. Antimicrobial Efficacy:

Investigations into its antimicrobial properties revealed effective inhibition against various pathogens, showcasing broad-spectrum potential. This includes both antibacterial and antifungal activities .

Wirkmechanismus

Mode of Action

It is known that benzofuran derivatives, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may interact with multiple pathways.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds, which include 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran compounds are known to have significant cell growth inhibitory effects

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is soluble in organic solvents, suggesting that it may be able to pass through cell membranes .

Subcellular Localization

Benzofuran compounds are known to be widely distributed in higher plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2,3-dihydrobenzofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The process may include:

Reactor Design: Use of batch or continuous reactors.

Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Quality Control: Analytical methods like gas chromatography (GC) and neutralization titration to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: Conversion of the dihydrobenzofuran ring to a more oxidized state.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products:

Oxidation: Formation of benzofuran derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-bromo-2,3-dihydrobenzofuran-7-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

5-bromo-2,3-dihydrobenzofuran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

5-bromo-2,3-dihydrobenzofuran-7-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

Uniqueness:

Functional Groups: The presence of both a bromine atom and a carboxylic acid group in 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid provides unique reactivity and versatility in chemical synthesis.

Biological Activity: The combination of these functional groups contributes to its potential as an antimicrobial and anticancer agent

Biologische Aktivität

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of the Compound

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid features a benzofuran core structure with a bromine atom and a carboxylic acid group. This unique combination of functional groups contributes to its reactivity and versatility in biological systems. Benzofuran derivatives are known for their significant pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities .

2.1 Antitumor Activity

Research indicates that 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid exhibits notable antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values indicating effective inhibition of tumor cell growth .

2.2 Antibacterial Properties

The compound has demonstrated antibacterial activity against several pathogenic bacteria. Its efficacy has been evaluated using standard methods such as the agar diffusion test and minimum inhibitory concentration (MIC) assays. Preliminary findings suggest that it may be particularly effective against Gram-positive bacteria .

2.3 Anti-inflammatory Effects

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid also shows promise as an anti-inflammatory agent. In vitro studies have indicated its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : It alters the expression of genes associated with cell survival and apoptosis.

- Interaction with Biomolecules : The compound can form complexes with proteins and nucleic acids, affecting their function .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Bromine and carboxylic acid groups | Antitumor, antibacterial |

| 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid | Methyl substitution | Enhanced solubility, potential anti-inflammatory |

| 4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Amino group instead of methyl | Potentially different biological activity due to amino substitution |

This table illustrates how modifications to the benzofuran core can lead to variations in biological activity, emphasizing the importance of functional group positioning.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various benzofuran derivatives, 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial efficacy against Staphylococcus aureus. The compound displayed an MIC value of 32 µg/mL, indicating strong antibacterial potential compared to standard antibiotics . The study highlighted its potential as a lead compound for developing new antibacterial agents.

6. Conclusion

The biological activity of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid showcases its potential as a versatile compound in medicinal chemistry. Its antitumor, antibacterial, and anti-inflammatory properties make it a candidate for further research and development into therapeutic agents. Ongoing studies focusing on its mechanisms of action and optimization through structural modifications are essential for harnessing its full pharmacological potential.

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMKAXASFPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383421 | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41177-72-4 | |

| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.